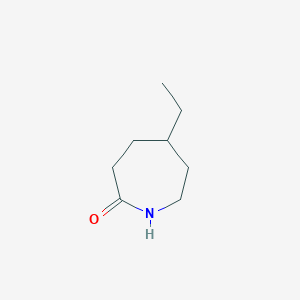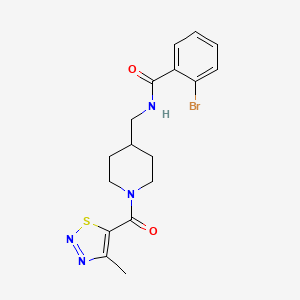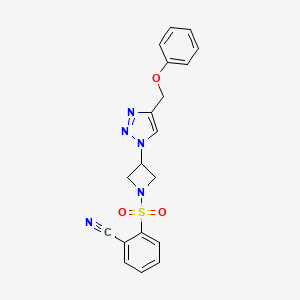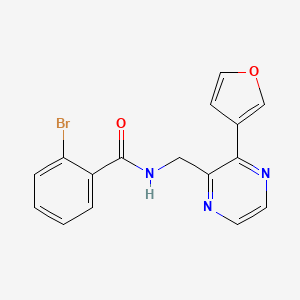![molecular formula C21H13F4N5O2 B2677116 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396629-77-8](/img/structure/B2677116.png)
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of fluorine and trifluoromethoxy groups enhances its chemical properties, making it a valuable candidate for various applications.
准备方法
The synthesis of 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the triazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological pathways and interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity to target proteins, potentially modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
When compared to similar compounds, 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxy group, affecting its reactivity and applications.
The presence of the trifluoromethoxy group in this compound enhances its chemical stability and reactivity, making it a more versatile compound for various applications.
属性
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N5O2/c22-15-8-1-2-10-17(15)30-19(16-9-3-4-11-26-16)18(28-29-30)20(31)27-13-6-5-7-14(12-13)32-21(23,24)25/h1-12H,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDSLUOZTWVMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C4=CC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide](/img/structure/B2677035.png)
![1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B2677038.png)

![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2677040.png)



![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)
![4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2677046.png)

![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)


